4,4-dimethylcyclopentane-1,3-dione
Overview
Description
4,4-Dimethylcyclopentane-1,3-dione is an organic compound with the molecular formula C7H10O2. It is a cyclic diketone, characterized by a five-membered ring with two ketone groups at the 1 and 3 positions, and two methyl groups at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclopentane-1,3-dione can be synthesized through various methods. One common approach involves the reaction of β-naphthol with aromatic or non-aromatic aldehydes and cyclic 1,3-dicarbonyl compounds in a water/CTAB micellar system. Thiamine hydrochloride is used as a catalyst in this reaction .
Industrial Production Methods: These methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-Dimethylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism by which 4,4-dimethylcyclopentane-1,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s diketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a synthetic intermediate and in its potential biological activities .
Comparison with Similar Compounds
Cyclopentane-1,3-dione: Lacks the methyl groups at the 4 position, resulting in different chemical properties and reactivity.
2,2-Dimethyl-1,3-cyclopentanedione: Has methyl groups at the 2 position instead of the 4 position, leading to variations in steric and electronic effects.
2-Methylcyclopentane-1,3-dione: Contains only one methyl group, affecting its overall stability and reactivity
Uniqueness: The presence of two methyl groups at the 4 position provides steric hindrance and electronic effects that can alter the compound’s reactivity compared to its analogs .
Properties
IUPAC Name |
4,4-dimethylcyclopentane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-5(8)3-6(7)9/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOTNFXUMPCFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901488 | |
Record name | NoName_612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4683-51-6 | |
Record name | 4,4-Dimethyl-1,3-cyclopentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4683-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-dimethylcyclopentane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key synthetic routes to access 4,4-Dimethyl-1,3-cyclopentanediones?
A: One established method involves the transformation of readily available starting materials like 2,2,4,4,6,6-Hexabromo-5,5-dimethyl-l,3-cyclohexanedione. Reacting this compound with sodium acetate in hot glacial acetic acid leads to the formation of 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone. [] Subsequent debromination and hydrolysis steps can then yield the desired 4,4-Dimethyl-1,3-cyclopentanedione derivative.
Q2: How susceptible are 4,4-Dimethyl-1,3-cyclopentanediones and related compounds to chlorination?
A: Research indicates that the 2-position in both 5,5-dimethyl-l,3-cyclohexanedione (dimedone) and 4,4-dimethyl-1,3-cyclopentanedione is highly susceptible to chlorination. [] Treatment with chlorine in dichloromethane leads to complete and exclusive chlorination at this position. Interestingly, these chlorinated derivatives can undergo enol allylic rearrangement to the 4- (or 6-) position under specific conditions. [, ]
Q3: What role does dimethylformamide play in the chemistry of polychlorinated dimedone and 4,4-dimethyl-1,3-cyclopentanedione derivatives?
A: Dimethylformamide (DMF), particularly in combination with hydrogen chloride, exhibits intriguing effects on these compounds. DMF-hydrogen chloride mixtures act as catalysts for the enol allylic rearrangement of chlorine substituents. [, ] Both DMF.HCl and pure DMF, despite being a weak base, can promote enolization. This enolization-promoting property of DMF has been exploited to directly chlorinate dimedone to hexachlorodimedone, showcasing its utility in synthesizing polychlorinated carbonyl compounds. []
Q4: Can you elaborate on the enol allylic rearrangement observed in these systems?
A: The enol allylic rearrangement involves the migration of a chlorine substituent from the 2-position to the 4- (or 6-) position in the presence of DMF or DMF.HCl. [, ] This rearrangement likely proceeds through an enolic intermediate, which has been observed in high concentrations using NMR spectroscopy in certain cases. The rearrangement highlights the dynamic nature of these molecules and their ability to undergo interesting transformations under specific reaction conditions.
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